Dibenzo[a,j]naphthacene Dibenzo[a,j]naphthacene
Brand Name: Vulcanchem
CAS No.: 227-04-3
VCID: VC3874710
InChI: InChI=1S/C26H16/c1-3-7-23-17(5-1)9-11-19-13-22-16-26-20(14-21(22)15-25(19)23)12-10-18-6-2-4-8-24(18)26/h1-16H
SMILES: C1=CC=C2C(=C1)C=CC3=CC4=C(C=C5C=CC6=CC=CC=C6C5=C4)C=C32
Molecular Formula: C26H16
Molecular Weight: 328.4 g/mol

Dibenzo[a,j]naphthacene

CAS No.: 227-04-3

Cat. No.: VC3874710

Molecular Formula: C26H16

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Dibenzo[a,j]naphthacene - 227-04-3

Specification

CAS No. 227-04-3
Molecular Formula C26H16
Molecular Weight 328.4 g/mol
IUPAC Name hexacyclo[12.12.0.03,12.04,9.016,25.017,22]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene
Standard InChI InChI=1S/C26H16/c1-3-7-23-17(5-1)9-11-19-13-22-16-26-20(14-21(22)15-25(19)23)12-10-18-6-2-4-8-24(18)26/h1-16H
Standard InChI Key KKWNFCVLJZXKCD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=C5C=CC6=CC=CC=C6C5=C4)C=C32
Canonical SMILES C1=CC=C2C(=C1)C=CC3=CC4=C(C=C5C=CC6=CC=CC=C6C5=C4)C=C32

Introduction

Structural Characterization and Molecular Identity

Core Architecture and Stereochemical Features

Dibenzo[a,j]naphthacene consists of four linearly fused benzene rings augmented by two angular benzo groups at the a and j positions, forming a planar, conjugated π-system . The IUPAC Standard InChIKey (KKWNFCVLJZXKCD-UHFFFAOYSA-N) uniquely identifies its stereochemistry, while X-ray crystallographic data confirm the absence of non-covalent intramolecular distortions . The compound’s rigidity and extended conjugation contribute to its high thermal stability, with computed vibrational frequencies indicating minimal out-of-plane bending modes .

Comparative Analysis with Isomeric Forms

Structural differentiation from related PAHs, such as dibenzo[fg,op]naphthacene (CAS 192-51-8), hinges on the arrangement of fused rings. While both isomers share the molecular formula C₂₄H₁₄, dibenzo[a,j]naphthacene’s angular fusion contrasts with the linear topology of its counterpart, leading to distinct electronic properties . This geometric disparity manifests in variations in ionization energy (IE) and absorption spectra, as discussed in Section 3.

Synthetic Methodologies and Functionalization

Traditional Approaches and Limitations

Early syntheses relied on Friedel-Crafts acylations and Scholl reactions, which often yielded mixtures of regioisomers due to poor selectivity during cyclodehydrogenation . These methods faced scalability challenges and required harsh oxidative conditions, limiting their utility for functionalized derivatives.

Modern Regioselective Strategies

A breakthrough synthesis, reported in 2023, employs cyclohexa-2,5-diene-1-carboxylic acids as precursors (Scheme 1) . The protocol involves three key steps:

  • Pd-Catalyzed C(alkenyl)–H Olefination: Sequential olefination of the diene substrate introduces symmetric or asymmetric substituents at positions 5 and 9, with the carboxylic acid group acting as a transient directing group .

  • [4 + 2] Cycloaddition with Arynes: The resultant 1,3-diene undergoes Diels–Alder reaction with in situ-generated benzyne or naphthyne, regioselectively forming the central anthracene unit.

  • Decarboxylative Aromatization: Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) induces simultaneous decarboxylation and oxidation, yielding the fully aromatic DBA skeleton .

This method achieves yields of 37–95% for functionalized derivatives, with electronic effects of substituents showing negligible impact on cycloaddition efficiency .

Table 1: Representative Synthetic Yields for Dibenzo[a,j]naphthacene Derivatives

Substituent PositionAryne PartnerYield (%)
5,9-Di-t-butylBenzyne80
5-Ph, 9-t-butylBenzyne65
5,9-Di-naphthyl2-Naphthyne37

Data sourced from .

Physicochemical Properties and Spectral Data

Ionization Energetics and Electron Affinity

Photoelectron spectroscopy (PE) measurements resolve an ionization energy of 6.99 ± 0.02 eV, corroborated by charge-transfer sensitization (CTS) studies . The low IE relative to smaller PAHs like naphthalene (8.12 eV) underscores the stabilizing effect of extended conjugation.

Table 2: Ionization Energy Determinations

MethodIE (eV)Reference
PE6.99 ± 0.02Schmidt, 1977
PE7.02Clar et al., 1975
CTS7.09Briegleb, 1964

Data compiled from .

Thermochemical Stability

Gas-phase heat capacity (Cₚ) calculations predict a value of 304.4 ± 4.0 J/mol·K at 298.15 K, with vibrational contributions dominating the thermodynamic profile . The compound’s resilience to thermal degradation up to 700°C makes it suitable for high-temperature applications.

Photophysical Behavior

Applications in Materials Science

Organic Semiconductor Development

The planar structure and high carrier mobility (μₑₗₑc = 0.45 cm²/V·s) position dibenzo[a,j]naphthacene as a candidate for thin-film transistors . Devices incorporating 5,9-diphenyl derivatives demonstrate on/off ratios >10⁶, though ambient stability remains a challenge.

Optoelectronic Functionalization

Covalently anchoring electron-withdrawing groups (e.g., –CN, –NO₂) at positions 5 and 9 modulates the HOMO-LUMO gap from 2.8 eV to 3.1 eV, enabling precise bandgap engineering . Such derivatives show promise as non-fullerene acceptors in bulk heterojunction solar cells.

Environmental and Regulatory Considerations

Ecotoxicological Profile

While comprehensive toxicity data remain scarce, structural analogs suggest potential carcinogenicity via intercalative DNA binding . The EPA DSSTox database classifies dibenzo[a,j]naphthacene under Substance ID DTXSID80177224, flagging it for priority screening under the Toxic Substances Control Act (TSCA) .

Future Directions and Research Challenges

Scalability of Synthetic Routes

Current methodologies rely on precious metal catalysts (Pd) and stoichiometric oxidants (DDQ), raising concerns about cost and environmental impact. Emerging photoredox strategies may enable catalytic aromatization, circumventing these limitations .

Device Integration and Performance Optimization

Enhancing charge injection efficiency in OLED architectures requires interfacial engineering with work-function-matched electrodes. Graphene-based transparent conductive electrodes show particular promise, with preliminary tests indicating 18% external quantum efficiency .

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